molecular formula C10H8INO2 B15212637 2-(2-iodo-1H-indol-3-yl)acetic acid CAS No. 191674-47-2

2-(2-iodo-1H-indol-3-yl)acetic acid

Cat. No.: B15212637
CAS No.: 191674-47-2
M. Wt: 301.08 g/mol
InChI Key: MNPJLCDSLLPKIC-UHFFFAOYSA-N
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Description

2-(2-iodo-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry Indole derivatives are known for their diverse biological activities and are found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, which helps in the efficient iodination of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while substitution reactions could produce various functionalized indole derivatives.

Scientific Research Applications

2-(2-iodo-1H-indol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone with a longer carbon chain.

    2-(1H-indol-3-yl)acetic acid: A non-iodinated version of the compound.

Uniqueness

2-(2-iodo-1H-indol-3-yl)acetic acid is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives

Properties

CAS No.

191674-47-2

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

2-(2-iodo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8INO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14)

InChI Key

MNPJLCDSLLPKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)I)CC(=O)O

Origin of Product

United States

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